molecular formula C16H25NO B584993 rac Deoxy-O-desmethyl Venlafaxine-d6 CAS No. 1346600-06-3

rac Deoxy-O-desmethyl Venlafaxine-d6

货号: B584993
CAS 编号: 1346600-06-3
分子量: 253.419
InChI 键: BKCFZQQZVCEESN-WFGJKAKNSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

rac Deoxy-O-desmethyl Venlafaxine-d6 ( 1346600-06-3) is a deuterated analogue of a key Venlafaxine impurity. With a molecular formula of C₁₆H₁₉D₆NO and a molecular weight of 253.41 g/mol, this compound is synthesized with a high purity of >95% . Deuteration, in this context, involves the substitution of six hydrogen atoms with deuterium (D6) at the dimethylamino group, a feature that makes it invaluable in modern analytical chemistry. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. The primary application of this deuterated standard is in the analytical method development, validation (AMV), and quality control (QC) during the production of the antidepressant drug Venlafaxine . It plays a critical role in applications such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS), where it serves as an internal standard. Using a deuterated standard like rac Deoxy-O-desmethyl Venlafaxine-d6 improves the accuracy and reliability of quantitative analyses by correcting for variations in sample preparation and instrument response. Its use is crucial for ensuring product safety and efficacy by monitoring and controlling impurities in Active Pharmaceutical Ingredients (APIs), supporting activities for Abbreviated New Drug Applications (ANDAs) and commercial manufacturing .

属性

IUPAC Name

4-[2-[bis(trideuteriomethyl)amino]-1-cyclohexylethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO/c1-17(2)12-16(13-6-4-3-5-7-13)14-8-10-15(18)11-9-14/h8-11,13,16,18H,3-7,12H2,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKCFZQQZVCEESN-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C1CCCCC1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CC(C1CCCCC1)C2=CC=C(C=C2)O)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

The synthesis of rac Deoxy-O-desmethyl Venlafaxine-d6 involves multiple steps, starting from the appropriate cyclohexyl and phenol derivatives. The key steps include:

化学反应分析

rac Deoxy-O-desmethyl Venlafaxine-d6 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various metabolites. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can convert the compound back to its parent form or other derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenol group.

The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

rac Deoxy-O-desmethyl Venlafaxine-d6 is used extensively in scientific research, particularly in the following areas:

作用机制

The mechanism of action of rac Deoxy-O-desmethyl Venlafaxine-d6 is similar to that of Venlafaxine. It primarily acts by inhibiting the reuptake of serotonin and norepinephrine, thereby increasing the levels of these neurotransmitters in the brain. This action helps alleviate symptoms of depression and anxiety. The molecular targets include the serotonin transporter (SERT) and the norepinephrine transporter (NET) .

相似化合物的比较

Structural and Functional Differences

The table below compares rac Deoxy-O-desmethyl Venlafaxine-d6 with structurally related venlafaxine derivatives and metabolites:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Primary Application CAS Number
rac Deoxy-O-desmethyl Venlafaxine-d6 C₁₆H₁₉D₆NO 253.41 Deuterated, deoxy modification Internal standard for LC-MS/MS assays 1346600-06-3
O-Desmethylvenlafaxine (Major Metabolite) C₁₆H₂₃NO₂ 261.36 Demethylated at O-position Active metabolite of venlafaxine 93413-62-8
O-Desmethyl Venlafaxine-d10 C₁₆H₁₅D₁₀NO₂ 273.44 10 deuterium atoms Quantification in metabolic studies N/A
rac Dehydro-O-desmethyl Venlafaxine-d6 C₁₆H₁₇D₆NO 251.40 Deuterated, dehydrogenation Research on oxidative pathways N/A
Venlafaxine N-Oxide C₁₇H₂₇NO₃ 293.41 Oxidized nitrogen atom Study of metabolic oxidation 1094598-37-4

Key Observations :

  • Deuterium Labeling : Compounds like rac Deoxy-O-desmethyl Venlafaxine-d6 and O-Desmethyl Venlafaxine-d10 are critical for minimizing isotopic interference in analytical workflows, ensuring precise quantification of venlafaxine and metabolites in biological matrices .
  • Deoxy Modification : The absence of an oxygen atom in rac Deoxy-O-desmethyl Venlafaxine-d6 alters its polarity compared to O-desmethylvenlafaxine, impacting chromatographic retention times and solubility profiles .
  • Metabolic Relevance : O-Desmethylvenlafaxine is the primary active metabolite formed via CYP2D6-mediated O-demethylation, while Venlafaxine N-Oxide arises from hepatic oxidation .

Analytical and Pharmacokinetic Comparisons

  • LC-MS/MS Applications : rac Deoxy-O-desmethyl Venlafaxine-d6 is used to quantify venlafaxine and its metabolites in plasma, leveraging its deuterated structure to match ionization efficiency with analytes . In contrast, underivatized O-desmethylvenlafaxine requires external calibration .
  • Metabolic Stability : Deuteration reduces metabolic clearance in vivo, but the deoxy group in rac Deoxy-O-desmethyl Venlafaxine-d6 may limit its enzymatic recognition compared to O-desmethylvenlafaxine .
  • Regulatory Use : USP standards for venlafaxine hydrochloride specify limits for related compounds like O-desmethylvenlafaxine, necessitating deuterated analogs for compliance testing .

Research Findings

  • NMR Characterization: Structural elucidation of deoxy analogs (e.g., loss of oxymethine signals in ¹H-NMR) aligns with findings in pestalafuranone derivatives, where deoxygenation shifts methylene protons upfield (δH 2.28 ppm vs. 4.53 ppm in oxygenated analogs) .
  • Pharmacogenomic Impact: Poor CYP2D6 metabolizers exhibit elevated venlafaxine and reduced O-desmethylvenlafaxine levels, underscoring the need for deuterated internal standards to monitor therapeutic ranges .

生物活性

Rac Deoxy-O-desmethyl Venlafaxine-d6 is a deuterated analog of O-desmethyl venlafaxine, a significant metabolite of the antidepressant venlafaxine. This compound is utilized primarily in pharmacokinetic studies and as an internal standard in analytical chemistry, particularly in mass spectrometry. Understanding its biological activity is crucial for assessing its pharmacological properties and potential therapeutic applications.

  • Molecular Formula : C16H19D6NO2C_{16}H_{19}D_{6}NO_{2}
  • Molecular Weight : 269.41 g/mol
  • CAS Number : 1062605-69-9

Rac Deoxy-O-desmethyl Venlafaxine-d6 functions primarily as a serotonin-norepinephrine reuptake inhibitor (SNRI). Its biological activity is closely related to its ability to inhibit the reuptake of serotonin and norepinephrine, neurotransmitters involved in mood regulation. This mechanism is pivotal for its antidepressant effects, which are observed in various clinical settings.

Biological Activity

Research indicates that Rac Deoxy-O-desmethyl Venlafaxine-d6 exhibits several biological activities:

  • Antidepressant Effects :
    • Similar to its parent compound, it has been shown to alleviate symptoms of depression by modulating neurotransmitter levels in the brain.
    • Studies indicate that the compound enhances serotonergic and noradrenergic neurotransmission, contributing to its efficacy as an antidepressant .
  • Analytical Applications :
    • Used as an internal standard in LC-MS/MS techniques for quantifying venlafaxine and its metabolites in biological samples. This application is critical for pharmacokinetic studies and therapeutic monitoring .
  • Toxicological Profile :
    • The compound has been classified under GHS as potentially harmful, with specific warnings regarding reproductive toxicity and acute oral toxicity .
    • Safety data indicate that while it does not irritate the skin, it may cause serious eye irritation and is harmful to aquatic life .

Case Studies

Several studies have utilized Rac Deoxy-O-desmethyl Venlafaxine-d6 to explore its pharmacokinetics and therapeutic effects:

  • Study on Pharmacokinetics : A study demonstrated that the deuterated form allows for precise tracking of venlafaxine metabolism in vivo, providing insights into its bioavailability and half-life .
  • Therapeutic Monitoring : In clinical settings, the use of this compound as an internal standard has improved the accuracy of venlafaxine level assessments in patients undergoing treatment for depression and anxiety disorders .

Data Table: Biological Activity Summary

Property Details
Molecular FormulaC16H19D6NO2
Molecular Weight269.41 g/mol
Mechanism of ActionSerotonin-Norepinephrine Reuptake Inhibition
Clinical ApplicationsAntidepressant treatment
Toxicological ConcernsHarmful if swallowed; causes eye irritation
Analytical UseInternal standard for LC-MS/MS

常见问题

Basic Research Questions

Q. How is rac Deoxy-O-desmethyl Venlafaxine-d6 structurally characterized and distinguished from its non-deuterated analogs?

  • Methodological Answer: Structural elucidation requires nuclear magnetic resonance (NMR) for stereochemical confirmation and mass spectrometry (MS) to verify deuterium incorporation. For instance, high-resolution MS can differentiate isotopic patterns, while 1^1H-NMR will show reduced signal intensity for deuterated protons. Comparative analysis with non-deuterated analogs (e.g., O-desmethylvenlafaxine) is essential, referencing USP reference standards (CAS 93413-62-8) for validation .

Q. What are the recommended safety protocols for handling rac Deoxy-O-desmethyl Venlafaxine-d6 in laboratory settings?

  • Methodological Answer: Follow OSHA guidelines for handling research chemicals: use PPE (gloves, lab coats, eye protection), conduct experiments in fume hoods, and avoid inhalation or skin contact. Dispose of waste via approved hazardous waste programs. Safety data sheets (SDS) indicate no classified hazards, but precautions are necessary due to incomplete toxicity data .

Q. Which analytical techniques are validated for quantifying rac Deoxy-O-desmethyl Venlafaxine-d6 in biological matrices?

  • Methodological Answer: Reverse-phase HPLC coupled with tandem mass spectrometry (LC-MS/MS) is preferred. Use deuterated internal standards (e.g., Venlafaxine-d6, CAS 1062606-12-5) to correct for matrix effects. Column parameters (e.g., C18, 250 × 4.6 mm) and mobile phase gradients (acetonitrile-phosphate buffer) should align with USP monographs for Venlafaxine .

Advanced Research Questions

Q. How does deuterium substitution in rac Deoxy-O-desmethyl Venlafaxine-d6 influence its pharmacokinetic stability and metabolic pathways compared to the non-deuterated form?

  • Methodological Answer: Deuterium can reduce first-pass metabolism via the kinetic isotope effect (KIE), prolonging half-life. In vitro studies using human liver microsomes should compare CYP450-mediated oxidation rates. Monitor metabolites (e.g., Venlafaxine N-Oxide, CAS 1094598-37-4) using stable isotope tracing. Data interpretation must account for deuterium’s impact on enzyme binding affinity .

Q. What methodological considerations are critical when using rac Deoxy-O-desmethyl Venlafaxine-d6 in receptor binding assays targeting serotonin-norepinephrine reuptake transporters (SERT/NET)?

  • Methodological Answer: Radioligand displacement assays (e.g., 3^3H-paroxetine for SERT) require correction for isotopic mass differences in competitive binding. Use HEK-293 cells overexpressing SERT/NET to assess IC50_{50} shifts. Validate results against non-deuterated controls to isolate isotopic effects on binding kinetics .

Q. How should researchers address discrepancies in impurity profiles when synthesizing rac Deoxy-O-desmethyl Venlafaxine-d6 under varying reaction conditions?

  • Methodological Answer: Employ orthogonal chromatographic methods (HPLC and GC-MS) to identify impurities. For example, residual starting materials (e.g., O-desmethylvenlafaxine) or byproducts (e.g., succinate derivatives) should be quantified against USP acceptance criteria (<0.15% for individual impurities). Reaction optimization (e.g., pH, temperature) must balance deuterium incorporation efficiency and purity .

Q. What theoretical frameworks guide the design of studies investigating rac Deoxy-O-desmethyl Venlafaxine-d6’s role in neuropharmacological pathways?

  • Methodological Answer: Link experiments to serotonin-norepinephrine-dopamine reuptake inhibition (SNDRI) theory. Use in silico docking models (e.g., AutoDock Vina) to predict deuterium’s impact on transporter binding. In vivo studies should integrate microdialysis for neurotransmitter level monitoring in rodent models, contextualized within monoaminergic pathway frameworks .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。